1-(Dimethyl-1,3-thiazol-5-yl)ethan-1-amine
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Overview
Description
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole compounds are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight is 15625 , which is within the optimal range for drug-like properties, suggesting it may have suitable pharmacokinetic properties.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The compound is predicted to be stable at room temperature , suggesting it may have suitable stability under standard environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MC-DOXHZN involves the conjugation of Doxorubicin with a maleimidocaproyl hydrazone linker. The process typically includes the following steps:
Activation of Doxorubicin: Doxorubicin is first activated by reacting with a suitable activating agent.
Conjugation with Maleimidocaproyl Hydrazone: The activated Doxorubicin is then conjugated with maleimidocaproyl hydrazone under controlled conditions to form MC-DOXHZN
Industrial Production Methods
Industrial production of MC-DOXHZN follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of Doxorubicin and maleimidocaproyl hydrazone are synthesized and purified.
Conjugation and Purification: The conjugation reaction is carried out in large reactors, followed by purification steps such as crystallization and chromatography to obtain high-purity MC-DOXHZN
Chemical Reactions Analysis
Types of Reactions
MC-DOXHZN undergoes several types of chemical reactions, including:
Hydrolysis: The hydrazone linkage is susceptible to hydrolysis under acidic conditions, releasing Doxorubicin.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly in biological environments
Common Reagents and Conditions
Hydrolysis: Acidic conditions (pH < 5) are commonly used to induce hydrolysis of the hydrazone linkage.
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide, while reducing agents include sodium borohydride
Major Products Formed
Hydrolysis: The primary product of hydrolysis is Doxorubicin.
Oxidation and Reduction: These reactions can lead to various oxidized or reduced forms of MC-DOXHZN and its derivatives
Scientific Research Applications
MC-DOXHZN has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study prodrug activation and targeted drug delivery systems.
Biology: Employed in cellular studies to investigate the mechanisms of drug uptake and release.
Medicine: Utilized in preclinical studies for cancer treatment, particularly in targeted chemotherapy.
Industry: Applied in the development of advanced drug delivery systems and formulations
Comparison with Similar Compounds
MC-DOXHZN can be compared with other similar compounds, such as:
Doxorubicin: The parent compound, which lacks the targeted delivery capability of MC-DOXHZN.
Aldoxorubicin: Another prodrug of Doxorubicin with a different linker, offering alternative pharmacokinetic properties.
Camptothecin: A topoisomerase I inhibitor with a different mechanism of action
MC-DOXHZN is unique due to its acid-sensitive hydrazone linkage, which allows for targeted drug release in acidic tumor microenvironments .
Biological Activity
1-(Dimethyl-1,3-thiazol-5-yl)ethan-1-amine is a thiazole derivative that has garnered attention due to its diverse biological activities. This article presents a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
IUPAC Name: 1-(2,4-dimethyl-1,3-thiazol-5-yl)ethanamine
Molecular Formula: C7H12N2S
Molecular Weight: 156.25 g/mol
Solubility: Slightly soluble in water; soluble in alcohol and ether.
Thiazole derivatives, including this compound, exhibit their biological effects through various mechanisms:
- Target Enzymes: These compounds often interact with cellular oxidoreductase enzymes, influencing metabolic pathways and cellular respiration.
- Biochemical Pathways: They have been noted for their roles in antioxidant activity, anti-inflammatory responses, antimicrobial effects, and potential anticancer properties .
Biological Activities
The compound has shown promise in several areas:
Antimicrobial Activity
Research indicates that thiazole derivatives possess significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains and fungi. For instance, compounds similar to this compound have been tested against pathogens like Staphylococcus aureus and Escherichia coli, showing notable inhibition zones .
Anticancer Potential
Thiazole derivatives are being explored for their anticancer activities. Studies have reported that certain thiazole compounds can induce apoptosis in cancer cells through mechanisms involving the inhibition of Bcl-2 proteins and other apoptotic pathways. For example, thiazoles have shown IC50 values less than that of standard chemotherapeutics like doxorubicin in various cancer cell lines .
Neuroprotective Effects
There is emerging evidence suggesting that these compounds may exert neuroprotective effects. They are being investigated for their potential to alleviate neurodegenerative conditions by modulating neurotransmitter systems and reducing oxidative stress within neural tissues .
Case Studies
Several studies highlight the efficacy of thiazole derivatives:
-
Study on Antitumor Activity:
A recent study evaluated a series of thiazole derivatives for their cytotoxic effects on human glioblastoma cells. The results indicated that specific structural modifications significantly enhanced their activity, with some compounds achieving IC50 values lower than 10 µM . -
Antimicrobial Efficacy:
In another investigation, a compound structurally related to this compound was tested against multidrug-resistant bacterial strains. The results demonstrated potent antimicrobial activity with a minimum inhibitory concentration (MIC) in the low micromolar range .
Data Tables
Properties
IUPAC Name |
1-(2,4-dimethyl-1,3-thiazol-5-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-4(8)7-5(2)9-6(3)10-7/h4H,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJYHZZFVMCOKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.